![molecular formula C16H16ClN7O2 B2959364 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034370-59-5](/img/structure/B2959364.png)
5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
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Overview
Description
5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H16ClN7O2 and its molecular weight is 373.8. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity
Pyridazinone derivatives, which are part of the structure of the compound , have been reported to possess antihypertensive activity . This suggests that the compound could potentially be used in the treatment of high blood pressure.
Anti-inflammatory Activity
Pyridazinones are also known for their pronounced anti-inflammatory activity . This means that the compound could potentially be used to reduce inflammation in the body.
Antidiabetic Activity
Recent reports suggest that pyridazinones have antidiabetic properties . This implies that the compound could potentially be used in the management of diabetes.
Antimicrobial Activity
Pyridazinones have been reported as antimicrobial agents . This suggests that the compound could potentially be used to fight against various types of microbial infections.
Anticancer Activity
Indole derivatives, which are part of the structure of the compound , have been found in many important synthetic drug molecules used in the treatment of cancer . This suggests that the compound could potentially be used in cancer treatment.
Antiviral Activity
Indole derivatives have also been reported to possess antiviral activity . This implies that the compound could potentially be used in the treatment of viral infections.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. It also contains a triazolopyridazine ring, which is a structural feature found in various bioactive compounds . These structural features might suggest that the compound could interact with multiple targets, but without specific studies, it’s hard to identify the exact targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structural features might interact with their targets by forming hydrogen bonds, hydrophobic interactions, or through π-π stacking .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Compounds containing a pyrrolidine ring are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
properties
IUPAC Name |
5-chloro-6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O2/c17-11-7-10(8-18-16(11)26)15(25)19-9-14-21-20-12-3-4-13(22-24(12)14)23-5-1-2-6-23/h3-4,7-8H,1-2,5-6,9H2,(H,18,26)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBFPCLCLYWICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C(=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide |
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